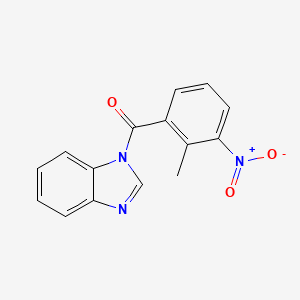

Benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone

Vue d'ensemble

Description

Benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C15H11N3O3 and its molecular weight is 281.27 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2-methyl-3-nitrobenzoyl)-1H-benzimidazole is 281.08004122 g/mol and the complexity rating of the compound is 423. The solubility of this chemical has been described as 39.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Potential

1-(2-methyl-3-nitrobenzoyl)-1H-benzimidazole and its derivatives show promise as anticancer agents. A study synthesized a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives and evaluated their cytotoxicity against various human neoplastic cell lines. Notably, certain compounds displayed selective cytotoxic activity and induced apoptosis in specific cancer cell lines, highlighting their potential as potent anticancer agents (Romero-Castro et al., 2011).

Antimicrobial and Anticancer Scaffold

Benzimidazole derivatives, including 1-(2-methyl-3-nitrobenzoyl)-1H-benzimidazole, are recognized for their significant role in developing new bioactive substances. Recent work has led to the design and synthesis of numerous benzimidazole derivatives with impressive yields. Some of these compounds have shown potent antibacterial properties against various strains, including MRSA, and also exhibit cytotoxicity against multiple cancer cell lines (Pham et al., 2022).

Synthetic Processes

Research in green chemistry has explored the synthesis of benzimidazoles, including derivatives of 1-(2-methyl-3-nitrobenzoyl)-1H-benzimidazole, using supercritical methanol. This method not only synthesizes benzimidazoles efficiently but also uses earth-abundant materials, highlighting a sustainable approach in chemical synthesis (Sun, Bottari, & Barta, 2015).

Broad Spectrum Activity

Nitroheterocyclic compounds, including nitrobenzimidazoles, are known for their broad-spectrum activity against various protozoan and bacterial infections. These compounds, through their biologically active nitro groups, have been used as therapeutic agents in treating a range of infections (Raether & Hänel, 2003).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c1-10-11(5-4-8-13(10)18(20)21)15(19)17-9-16-12-6-2-3-7-14(12)17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYJQQDNEQYZRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601320035 | |

| Record name | benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670514 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

314022-87-2 | |

| Record name | benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-ethylpiperidin-3-yl}methanol](/img/structure/B5507375.png)

![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5507376.png)

![6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5507385.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B5507390.png)

![[5-(1,3-Diphenylimidazolidin-2-yl)furan-2-yl]methanol](/img/structure/B5507396.png)

![1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5507427.png)

acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B5507432.png)

![N-[(E)-(2-bromophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide](/img/structure/B5507447.png)

![N-(2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5507452.png)

![3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5507463.png)

![N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5507471.png)